(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH: A Technical Guide to a Potent GnRH Antagonist
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH: A Technical Guide to a Potent GnRH Antagonist
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH , more commonly known as Cetrorelix (B55110) Acetate (B1210297) , is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3] Marketed under the brand name Cetrotide®, it is primarily utilized in assisted reproductive technologies (ART) to prevent premature ovulation in women undergoing controlled ovarian stimulation.[1][4][5] This guide provides a comprehensive overview of its core pharmacology, mechanism of action, pharmacokinetics, and clinical application for researchers, scientists, and drug development professionals.
Core Identity and Function
Cetrorelix is an analog of the native GnRH with amino acid substitutions at positions 1, 2, 3, 6, and 10.[2][6] Its primary function is to act as a competitive antagonist at the GnRH receptors located on the gonadotrophic cells of the anterior pituitary gland.[3][4][7][8] By binding to these receptors, Cetrorelix blocks the action of endogenous GnRH, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and, to a lesser extent, follicle-stimulating hormone (FSH) secretion.[7][9] This immediate suppression, without an initial stimulatory "flare-up" effect seen with GnRH agonists, is a key characteristic of its mechanism.[7][9]
The inhibition of the premature LH surge by Cetrorelix allows for controlled follicular development and prevents the untimely release of oocytes, thereby enabling physicians to time oocyte retrieval for procedures like in vitro fertilization (IVF).[4][5][8][10]
Mechanism of Action and Signaling Pathway
The reproductive hormonal cascade begins in the hypothalamus with the pulsatile release of GnRH.[5][8] GnRH travels to the anterior pituitary and binds to its receptors, stimulating the synthesis and release of LH and FSH.[2][8][11] These gonadotropins, in turn, act on the ovaries to promote follicular growth and steroidogenesis. A mid-cycle surge in LH is the direct trigger for ovulation.[2][3][11]
Cetrorelix disrupts this pathway by competitively inhibiting the binding of GnRH to its receptors on the pituitary gonadotrophs.[3][4][8][11] This blockade prevents the downstream signaling cascade that leads to LH and FSH release, thus averting a premature LH surge and ovulation.[4][10]
Pharmacokinetic and Pharmacodynamic Properties
Cetrorelix is administered via subcutaneous injection and is rapidly absorbed.[7] Its pharmacokinetic and pharmacodynamic profiles have been well-characterized in healthy premenopausal women.
Pharmacokinetic Data
| Parameter | Value | Reference |
| Absolute Bioavailability | ~85% | [3][9][11] |
| Time to Maximum Concentration (tmax) | ~1 hour | [12] |
| Terminal Half-life (t1/2) | ~30 hours (after subcutaneous injection) | [9][11] |
| Apparent Volume of Distribution (Vd/F) | 1.16 ± 0.29 L/kg | [9][11] |
| Plasma Protein Binding | ~86% | [6][11] |
Pharmacodynamic Data
| Parameter | Value | Reference |
| IC50 for LH Suppression | 3.6 ng/mL | [13] |
| IC50 for FSH Suppression | 7.25 ng/mL | [13] |
| Median Shift in LH Surge (1 mg dose) | 4.1 days | [13] |
| Median Shift in LH Surge (3 mg dose) | 7.5 days | [13] |
| Median Shift in LH Surge (5 mg dose) | 9.3 days | [13] |
Experimental Protocols
The clinical development of Cetrorelix has involved numerous studies to establish its safety and efficacy. The following outlines a typical experimental workflow for a clinical trial evaluating Cetrorelix in a GnRH antagonist protocol for controlled ovarian stimulation.
Key Methodologies
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Patient Population: Infertile women, typically aged 19-40, undergoing controlled ovarian stimulation for ART.[2][14] Exclusion criteria often include polycystic ovary syndrome (PCOS), low ovarian reserve, and severe endometriosis.[2]
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Ovarian Stimulation: Ovarian stimulation is initiated on day 2 or 3 of the menstrual cycle with gonadotropins such as recombinant follicle-stimulating hormone (rFSH).[2][15][16] The dosage is adjusted based on the individual's response.[2][15]
-
Cetrorelix Administration:
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Multiple Dose Regimen: A daily subcutaneous injection of 0.25 mg of Cetrorelix is typically initiated on stimulation day 5 or 6 and continued daily until the day of human chorionic gonadotropin (hCG) administration.[2][15][16]
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Single Dose Regimen: A single subcutaneous injection of 3 mg of Cetrorelix is administered when adequate estradiol levels are reached (e.g., 400 pg/mL), usually on stimulation day 7.[2] If hCG is not administered within 4 days, daily 0.25 mg doses may be initiated.[1][2][14]
-
-
Monitoring: Follicular development is monitored via transvaginal ultrasound and measurement of serum estradiol levels.[17][18]
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Triggering Ovulation: When a sufficient number of follicles reach an adequate size, a single injection of hCG is administered to induce final oocyte maturation.[2][15]
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Outcome Measures: The primary outcome is often the prevention of a premature LH surge (defined as LH <10 IU/L on the day of hCG administration).[14] Secondary outcomes include the number of oocytes retrieved, fertilization rates, embryo quality, and clinical pregnancy rates.[14][16]
Conclusion
(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH, or Cetrorelix Acetate, is a well-established GnRH antagonist with a rapid and reliable mechanism of action for the prevention of premature LH surges during controlled ovarian stimulation. Its favorable pharmacokinetic profile and demonstrated efficacy in clinical trials have made it an integral component of modern assisted reproductive technologies, offering precise control over the timing of ovulation and optimizing outcomes for patients undergoing fertility treatments.
References
- 1. Cetrorelix - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cetrotide® mechanism of action during the ART process [hcp.merckgroup.com]
- 5. Cetrotide in Fertility Treatment: Uses, Benefits, Side Effects & Dosage [novaivffertility.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Cetrorelix? [synapse.patsnap.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Cetrotide® mechanism of action during the ART process [hcp.merckgroup.com]
- 11. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetic and pharmacodynamic modeling of cetrorelix, an LH-RH antagonist, after subcutaneous administration in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Frontiers | GnRH Antagonist Protocol With Cessation of Cetrorelix on Trigger Day Improves Embryological Outcomes for Patients With Sufficient Ovarian Reserve [frontiersin.org]
- 17. Pharmacodynamic effects and plasma pharmacokinetics of single doses of cetrorelix acetate in healthy premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
